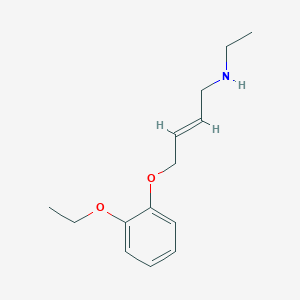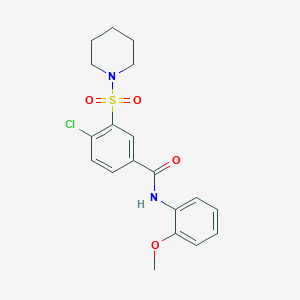![molecular formula C16H14N2O3 B4974868 3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one (MNPP) is a chemical compound that has been widely studied for its potential applications in scientific research. MNPP is also known as p-Nitrophenyl (p-NP) and is a derivative of chalcone, which is a class of organic compounds that possess a wide range of biological and pharmacological activities. MNPP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of MNPP is complex and involves the inhibition of various enzymes and biochemical pathways. MNPP has been found to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is responsible for skin pigmentation. MNPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitters in the brain. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
MNPP has been found to possess a variety of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress. MNPP has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the treatment of various infections.
Vorteile Und Einschränkungen Für Laborexperimente
MNPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MNPP has also been found to possess a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, MNPP also has some limitations for lab experiments. It may exhibit toxicity at high concentrations, making it necessary to use caution when handling the compound. MNPP may also exhibit limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research involving MNPP. One potential area of research is the development of MNPP-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of research is the investigation of the mechanism of action of MNPP, which may provide insights into the regulation of various biological processes. Finally, further research is needed to determine the safety and efficacy of MNPP for use in humans, which may involve clinical trials and toxicity studies.
Synthesemethoden
The synthesis of MNPP can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aldehyde and a ketone in the presence of a base catalyst. Another method involves the reaction of p-nitroaniline with acetophenone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain MNPP in its pure form.
Wissenschaftliche Forschungsanwendungen
MNPP has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-7-8-14(18(20)21)11-15(12)17-10-9-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHITSXWITUND-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)

![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)

![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)
